molecular formula C13H14N6O2S B2430482 N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide CAS No. 2034589-73-4

N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide

Cat. No.: B2430482
CAS No.: 2034589-73-4
M. Wt: 318.36
InChI Key: RBKUHKODDMLTQU-UHFFFAOYSA-N
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Description

N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide is a synthetic heterocyclic compound designed for advanced medicinal chemistry and drug discovery research. This molecule incorporates two privileged pharmacophores—a 1,2,4-oxadiazole and a 1,2,3-triazole—linked through a flexible ethylacetamide chain, a structural motif prevalent in the development of biologically active agents . The 1,2,4-oxadiazole ring is recognized as a metabolically stable bioisostere for ester and amide functionalities, which can enhance the compound's stability and its potential to engage in specific interactions with enzymatic targets . This compound is of significant interest in neuroscience research, particularly in the investigation of multitarget-directed ligands (MTDLs) for complex neurodegenerative diseases. Structural analogs based on the 1,2,4-oxadiazole scaffold have demonstrated excellent inhibitory activity against acetylcholinesterase (AChE), a key target in Alzheimer's disease (AD) research, with some derivatives showing potency greater than the standard drug donepezil . Furthermore, related compounds have exhibited additional relevant activities, including inhibition of the monoamine oxidase-B (MAO-B) enzyme and antioxidant properties, making such chemical hybrids promising starting points for developing therapies that address multiple pathological pathways simultaneously . The incorporation of the thiophene moiety may further modulate the compound's electronic properties and binding affinity, contributing to its unique research profile. Researchers can utilize this compound as a key intermediate or a novel chemical probe for screening against a panel of neurological targets, including cholinesterases and MAO enzymes. Its structural features also make it a valuable candidate for in silico modeling, structure-activity relationship (SAR) studies, and the synthesis of more complex chemical libraries aimed at uncovering new therapeutic mechanisms . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]-2-thiophen-3-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O2S/c1-9-15-13(21-17-9)11-7-19(18-16-11)4-3-14-12(20)6-10-2-5-22-8-10/h2,5,7-8H,3-4,6H2,1H3,(H,14,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKUHKODDMLTQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)CC3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide exhibit significant anticancer properties. The mechanism often involves:

  • Inhibition of Tubulin Polymerization : This disrupts the mitotic spindle formation during cell division, leading to apoptosis in cancer cells.

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. Its mechanism may involve:

  • Disruption of Bacterial Cell Wall Synthesis : This is crucial for the survival of many bacteria, making it a potential candidate for antibiotic development.

Anti-inflammatory Effects

The compound's structure suggests potential activity against inflammatory pathways:

  • COX Inhibition : Similar derivatives have been noted to inhibit cyclooxygenase enzymes, which play a significant role in inflammatory responses.

Research Findings and Case Studies

Several studies have explored the efficacy of compounds related to this compound.

Case Study 1: Anticancer Activity

A study demonstrated that derivatives with oxadiazole and triazole rings exhibited high growth inhibition rates against various cancer cell lines. For instance:

CompoundCell LinePercent Growth Inhibition
6hSNB-1986.61%
6hOVCAR-885.26%
6hHCT11656.4%

This highlights the potential of such compounds in cancer therapy.

Case Study 2: Antimicrobial Efficacy

A series of oxadiazole derivatives were tested against both Gram-positive and Gram-negative bacteria. The results indicated:

Compound StructureActivityReference
Oxadiazole Derivative AEffective against Staphylococcus aureus
Oxadiazole Derivative BEffective against Escherichia coli

These findings support the development of new antibiotics based on the oxadiazole framework.

Structure–Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug design.

Key Insights:

Key SubstituentsBiological Activity
Methyl group on oxadiazoleEnhanced anticancer activity
Halogenated variantsIncreased enzyme inhibition

Mechanism of Action

The compound's effects are mediated through its interaction with molecular targets, which could include enzymes, receptors, or other cellular components. The precise mechanism would vary based on the specific application, but generally, it involves binding to the target and modifying its activity, either by inhibition, activation, or modulation of its function.

Comparison with Similar Compounds

Similar compounds include those with triazole, oxadiazole, or thiophene groups. For instance, 1H-1,2,3-triazole-based compounds are known for their bioactivity and versatility in click chemistry. Thiophene derivatives are used in various electronic applications due to their conductive properties. This compound's uniqueness lies in its combination of these functional groups, offering a synergistic effect not found in simpler analogs.

Examples of similar compounds:

  • 1H-1,2,3-triazole derivatives

  • 1,2,4-oxadiazole derivatives

  • Thiophene-based compounds

This makes N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide a distinct and versatile molecule in both research and industrial applications.

Biological Activity

N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide is a compound that integrates the oxadiazole and triazole scaffolds, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound based on recent research findings, highlighting its potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of multiple heterocycles:

  • Oxadiazole : A five-membered ring containing two nitrogen atoms.
  • Triazole : A five-membered ring with three nitrogen atoms.
  • Thioether : The thiophene moiety contributes to its lipophilicity and potential biological interactions.

Biological Activity Overview

Recent studies have indicated that derivatives of oxadiazoles and triazoles possess significant pharmacological properties, including:

  • Anticancer Activity : Various studies have demonstrated that compounds containing oxadiazole and triazole rings exhibit cytotoxic effects against different cancer cell lines.
    CompoundCell LineIC50 (µM)Mechanism of Action
    5aMCF-70.65Induction of apoptosis via p53 activation
    5bU-9372.41Cell cycle arrest at G0-G1 phase

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle progression .

Apoptosis Induction

Research indicates that compounds similar to this compound can activate apoptotic pathways. For instance:

"Flow cytometry assays revealed that these compounds are potent inducers of apoptosis in MCF-7 and other cancer cell lines" .

This activity is often linked to the upregulation of pro-apoptotic proteins such as p53 and the activation of caspases.

Antimicrobial Activity

In addition to anticancer properties, oxadiazole derivatives have shown antimicrobial effects against various pathogens. For example:

"Oxadiazole derivatives displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria" .

This suggests potential applications in treating infections alongside cancer therapies.

Study 1: Anticancer Efficacy

A study evaluating the efficacy of related oxadiazole derivatives found that several compounds exhibited IC50 values in the low micromolar range against human leukemia cell lines. The study emphasized the importance of structural modifications in enhancing biological activity .

Study 2: Antimicrobial Properties

Another research focused on synthesizing oxadiazole analogs reported promising results against Staphylococcus aureus and Escherichia coli. The study concluded that modifications at specific positions significantly improved antimicrobial potency .

Q & A

Q. Critical Conditions :

  • Temperature control (reflux at 80–100°C for CuAAC) .
  • Solvent selection (e.g., tert-butanol/water mixtures for click chemistry) .
  • Purification via column chromatography or recrystallization (ethanol/water) to achieve >95% purity .

Which spectroscopic and analytical techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?

Basic Research Question

  • NMR Spectroscopy :
    • ¹H NMR : Signals for thiophene protons (δ 6.8–7.5 ppm), triazole CH (δ 7.5–8.2 ppm), and oxadiazole CH3 (δ 2.5–2.8 ppm) .
    • ¹³C NMR : Carbonyl (C=O) at ~165–170 ppm, oxadiazole C=N at ~155–160 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
  • IR Spectroscopy : C=O stretch (~1670 cm⁻¹), triazole C-N (~1300 cm⁻¹) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the ethyl linker region .

How can researchers address contradictions in reported biological activities of this compound across different studies?

Advanced Research Question
Contradictions may arise due to:

  • Structural analogs : Subtle substituent changes (e.g., thiophene vs. phenyl groups) alter binding affinity .
  • Assay variability : Differences in enzyme inhibition protocols (e.g., IC50 under varying pH/temperature) .

Q. Methodological Recommendations :

  • Comparative SAR Table :
Compound VariantStructural ChangeObserved ActivityReference
Thiophen-3-ylOriginal compoundIC50 = 12 µM (Kinase X)
Thiophen-2-ylIsomer shiftIC50 = 28 µM (Kinase X)
Phenyl substituentThiophene → phenylNo activity
  • Standardized Assays : Replicate studies under uniform conditions (e.g., 37°C, pH 7.4) .

What computational strategies are recommended to elucidate the binding mechanism of this compound with biological targets?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with enzymes (e.g., kinases) .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes (50–100 ns trajectories) .
  • Key Parameters :
    • Binding free energy (ΔG) calculations via MM/GBSA.
    • Hydrogen-bond interactions with catalytic residues (e.g., Lys123, Asp189 in kinase X) .

Validation : Cross-check with experimental mutagenesis data .

What challenges arise during crystallographic refinement of this compound, and how can SHELXL parameters be optimized?

Advanced Research Question

  • Challenges :
    • Disorder in the ethyl linker or thiophene ring .
    • Twinning due to flexible substituents .
  • SHELXL Optimization :
    • Use ISOR and DELU restraints to manage thermal motion in flexible groups .
    • Apply TWIN commands for twinned crystals (e.g., BASF refinement) .
    • Refine hydrogen atoms with AFIX constraints .

Validation : Check R1 (<5%) and wR2 (<12%) residuals .

How do the 1,2,4-oxadiazole and 1,2,3-triazole moieties influence the compound’s stability under physiological conditions?

Advanced Research Question

  • Oxadiazole : Hydrolytically stable at pH 7.4 but prone to ring-opening under acidic conditions (e.g., pH <3) .
  • Triazole : Resistant to metabolic degradation, enhancing in vivo half-life .
  • Experimental Design :
    • Conduct stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) .
    • Monitor degradation via HPLC at λ = 254 nm .

Mitigation : Formulate as enteric-coated tablets to prevent gastric degradation .

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